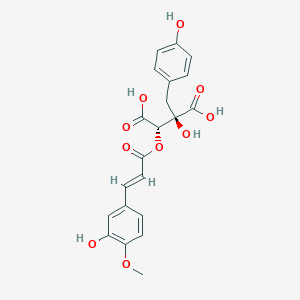

Cimicifugic acid F

Descripción

See also: Black Cohosh (part of).

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-30-16-8-4-12(10-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGMKAAMRFEBHK-PZTMCFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220618-91-7 | |

| Record name | Cimicifugic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220618917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMICIFUGIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5586G4WLE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Cimicifugic Acid F: Natural Sources, Biosynthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic acid F, a hydroxycinnamic acid ester of piscidic acid, is a phenolic compound of interest found predominantly in the rhizomes of plants belonging to the Actaea (formerly Cimicifuga) genus. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. Quantitative data on its occurrence in various plant species is presented, alongside detailed protocols for its extraction, isolation, and characterization. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its potential role in modulating inflammatory signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from the rhizomes of several species within the Actaea genus, commonly known as black cohosh. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their phytochemical constituents. The concentration of this compound can vary between different species and potentially based on geographical location and harvesting time.

Table 1: Quantitative Analysis of this compound in Actaea Species

| Plant Species | Plant Part | Method of Analysis | Concentration of this compound | Reference |

| Actaea racemosa (L.) Nutt. (syn. Cimicifuga racemosa) | Rhizomes | HPLC-DAD | Constitutes a portion of the 0.62% total phenolic compounds in dried rhizomes. | [1] |

| Actaea rubra | Rhizomes | HPLC | Present as one of the main polyphenolic compounds. | [2] |

| Cimicifuga heracleifolia Kom. | Rhizomes | UPLC-Q-TOF/MS | Identified as one of 21 cinnamic acid derivatives. | [3] |

| Cimicifuga dahurica (Turcz.) Maxim. | Rhizomes | HPLC | Present in a mixture with C. heracleifolia used as "Cimicifugae Rhizoma". | [4] |

| Cimicifuga foetida L. | Rhizomes | UPLC-MS | Identified as a component of the rhizome extract. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound involves the esterification of piscidic acid with a hydroxycinnamoyl-CoA thioester, a reaction catalyzed by a specific acyltransferase.

The proposed biosynthetic pathway begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine and L-tyrosine. These amino acids serve as precursors for the synthesis of hydroxycinnamic acids, such as ferulic acid. Through a series of enzymatic reactions involving deamination, hydroxylation, and methylation, L-phenylalanine is converted to p-coumaric acid, which is then hydroxylated and methylated to form ferulic acid. Ferulic acid is subsequently activated to feruloyl-CoA.

The biosynthesis of piscidic acid is less clearly defined but is thought to involve the condensation of a C6-C1 unit with a C4 dicarboxylic acid. A key enzyme in this process is hydroxy(phenyl)pyruvic acid reductase.

The final step in the biosynthesis of this compound is the transfer of the feruloyl group from feruloyl-CoA to the hydroxyl group of piscidic acid. This reaction is catalyzed by a hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, which can be broadly classified as a cimicifugic acid synthase (CAS).

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure for the extraction and isolation of this compound from Actaea racemosa rhizomes.

Materials:

-

Dried and powdered rhizomes of Actaea racemosa

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

Deionized water

-

Amberlite XAD-2 resin

-

Centrifugal Partition Chromatography (CPC) system

-

Solvents for CPC (e.g., n-butanol, ethyl acetate, water)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Macerate the powdered rhizomes with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in deionized water and partition successively with ethyl acetate. The Cimicifugic acids will primarily be in the ethyl acetate fraction.

-

Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on Amberlite XAD-2 resin. Elute with a stepwise gradient of methanol in water to remove non-polar impurities.

-

Centrifugal Partition Chromatography (CPC): Further purify the enriched fraction containing this compound using a CPC system. A two-phase solvent system, such as n-butanol:ethyl acetate:water, can be employed. The separation is based on the differential partitioning of the compounds between the stationary and mobile liquid phases.

-

Preparative HPLC: For final purification, subject the fractions containing this compound from CPC to preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation of this compound is primarily achieved through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. While a complete, published spectrum for this compound is not readily available in the searched literature, the general characteristics of cimicifugic acids have been described.[5] The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the ferulic acid and piscidic acid moieties, as well as signals for the olefinic protons of the ferulic acid side chain and the methine and methylene protons of the piscidic acid core.[5] The ¹³C NMR spectrum will show corresponding signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

Potential Biological Activity and Signaling Pathways

Extracts from Cimicifuga species have been reported to possess anti-inflammatory properties.[6] While the specific contribution of this compound to this activity is not yet fully elucidated, studies on related compounds and the whole extract suggest a potential role in modulating inflammatory signaling pathways. One of the key pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α and IL-6.

While direct evidence for this compound is pending, it is hypothesized that it may, like other phenolic compounds, interfere with this pathway, potentially by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

References

- 1. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Polyphenolic Compounds and Radical Scavenging Activity of Four American Actaea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Biological Activities of Cimicifugic Acid F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, isolation and characterization methodologies, and biological activities of Cimicifugic acid F. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a phenolic compound and a hydroxycinnamic acid ester of piscidic acid.[1] It is found in plants of the Cimicifuga genus, such as Cimicifuga racemosa.[1][2] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₀ | [3] |

| Molecular Weight | 432.38 g/mol | [3] |

| Physical Description | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| Purity | ≥90.0% (HPLC) | Sigma-Aldrich |

| CAS Number | 220618-91-7 | [1] |

| Melting Point | Not reported in the reviewed literature | |

| Boiling Point | Not reported in the reviewed literature | |

| pKa | Not experimentally determined in the reviewed literature. Can be predicted using computational methods.[4] |

Experimental Protocols

Isolation and Purification

This compound is naturally present in the rhizomes of Cimicifuga species.[1][2] A general methodology for its isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Workflow for Isolation and Purification:

A detailed protocol can be adapted from methodologies described for the isolation of cimicifugic acids from Cimicifuga species.[5][6]

-

Extraction: The dried and powdered rhizomes of the plant material are extracted with a suitable solvent, such as 70% ethanol or 80% acetone, to obtain a crude extract.[7][8]

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in enriching the phenolic fraction which contains this compound.[6]

-

Chromatography: The enriched phenolic fraction is further purified using chromatographic techniques.

-

Centrifugal Partition Chromatography (CPC): This technique is effective for the separation of cimicifugic acids.[5][6] A pH-zone refinement CPC method can be employed to pool the cimicifugic acids into one fraction.[6]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used as a final step to isolate pure this compound.[8]

-

Characterization

The structural elucidation and confirmation of this compound are typically achieved using a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the identification and quantification of this compound in extracts.[8]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed chemical structure.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Antioxidant Activity

As a phenolic compound, this compound is an effective antioxidant.[9] Its antioxidant mechanism is believed to involve two primary pathways: radical scavenging and metal chelation.[10][11]

Enzyme Inhibition

This compound has been shown to inhibit the activity of several enzymes, including neutrophil elastase and hyaluronidase.

| Enzyme | IC₅₀ Value | Source |

| Neutrophil Elastase | 18 µmol/L | [12] |

| Hyaluronidase | Strong inhibitory activity (specific IC₅₀ not reported) | [7] |

Neutrophil elastase is a serine protease that can degrade various extracellular matrix proteins. Its overactivity is implicated in inflammatory conditions. This compound inhibits neutrophil elastase in a dose-dependent manner.[12][13] The proposed mechanism involves the binding of this compound to the active site of the enzyme, thereby preventing its catalytic activity.

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase can help maintain the integrity of the extracellular matrix and has anti-inflammatory effects.[14] this compound has demonstrated strong inhibitory activity against hyaluronidase.[7]

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its antioxidant and enzyme-inhibitory effects suggest its potential for development as a therapeutic agent for inflammatory and oxidative stress-related conditions. This guide provides foundational data and methodologies to aid researchers in further exploring the pharmacological potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. mrupp.info [mrupp.info]

- 5. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hyaluronidase inhibitors from "Cimicifugae Rhizoma" (a mixture of the rhizomes of Cimicifuga dahurica and C. heracleifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of neutrophil elastase activity by cinnamic acid derivatives from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hyaluronidase inhibitors: a biological and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Cimicifugic Acid F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F, a phenylpropanoid ester, is a constituent of plants from the Cimicifuga genus, notably Cimicifuga racemosa (black cohosh).[1][2] As part of the broader family of cimicifugic acids, it has been a subject of phytochemical investigations, although detailed in vitro biological activity studies specifically on this compound are limited. This technical guide synthesizes the currently available data on its in vitro effects, alongside related compounds, to provide a resource for the research and drug development community.

Chemical Structure and Classification

This compound is an ester of piscidic acid and isoferulic acid.[1] The cimicifugic acids are broadly categorized into two groups based on their core structure: esters of fukiic acid and esters of piscidic acid. This structural difference appears to influence their biological activity.

Summary of In Vitro Biological Activities

The in vitro biological activities of this compound have been investigated in a few key areas, with most studies indicating weak or no significant effects compared to other related compounds. The available quantitative and qualitative data are summarized below.

Table 1: Quantitative Data on the In Vitro Biological Activity of this compound and Related Compounds

| Biological Activity | Assay | Target/Cell Line | Compound(s) | Concentration | Result |

| Serotonergic Activity | 5-HT7 Competitive Binding Assay | Human 5-HT7 Serotonin Receptor (in CHO cells) | This compound | > 500 µM | Inactive (IC50 > 500 µM)[3] |

| Collagenolytic Activity | Collagenase Inhibition Assay | Clostridium histolyticum collagenase | Cimicifugic Acids D, E, and F | 0.23-0.24 µM | 20-37% inhibition[4] |

| Anticancer Activity | Cell Proliferation Assay | MDA-MB-453 (Human Breast Cancer Cells) | Polyphenols including some cimicifugic acids | > 100 µM | Weak activity (IC50 > 100 µM)[5] |

Detailed Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, the methodologies employed in studies of cimicifugic acids and related compounds provide a framework for future research.

Serotonin Receptor (5-HT7) Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT7 serotonin receptor.

-

Radioligand: [3H]LSD (lysergic acid diethylamide).

-

Procedure:

-

Prepare cell membrane homogenates from the transfected CHO cells.

-

Incubate the membrane homogenates with a fixed concentration of [3H]LSD in the presence of varying concentrations of the test compound (this compound).

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Collagenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of collagenase.

-

Enzyme: Collagenase from Clostridium histolyticum.

-

Substrate: N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA).

-

Procedure:

-

Pre-incubate the collagenase enzyme with the test compound (this compound) in a suitable buffer (e.g., Tricine buffer, pH 7.5).

-

Initiate the enzymatic reaction by adding the FALGPA substrate.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) as the substrate is cleaved by the enzyme.

-

Calculate the percentage of inhibition of collagenase activity by comparing the reaction rate in the presence and absence of the test compound.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, the following diagrams illustrate the general classification of cimicifugic acids and a typical workflow for investigating their in vitro bioactivity.

Conclusion and Future Directions

The currently available scientific literature indicates that this compound exhibits weak in vitro biological activity in the assays conducted to date, particularly in comparison to other cimicifugic acids derived from fukiic acid. Its inactivity in the serotonergic receptor binding assay and lower potency in collagenase inhibition suggest a limited role in these specific biological processes.

Further research is warranted to fully elucidate the bioactivity profile of this compound. Future studies could explore a broader range of in vitro models, including various cancer cell lines, inflammatory pathways, and neuroprotective assays, to identify potential therapeutic applications. More detailed structure-activity relationship studies within the piscidic acid ester class could also provide valuable insights into the chemical moieties responsible for biological effects. The development of robust and validated analytical methods for the quantification of this compound in biological matrices will be crucial for any future preclinical and clinical investigations.

References

- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbio.com [ijbio.com]

- 5. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Cimicifugic Acids from Black Cohosh: A Technical Guide

Abstract

Cimicifugic acids, a class of phenylpropanoid esters, are significant constituents of black cohosh (Actaea racemosa, syn. Cimicifuga racemosa), a botanical widely used for menopausal symptoms. Historically, the therapeutic effects of black cohosh, particularly its serotonergic activity, were partially attributed to these acids. However, recent, more definitive research has revised this understanding, identifying other compounds, such as Nω-methylserotonin, as the primary drivers of serotonergic effects. This technical guide provides a comprehensive overview of the current pharmacological profile of cimicifugic acids. It consolidates quantitative data on their diverse biological activities—including anti-inflammatory, antioxidant, and vasoactive properties—and details the experimental protocols used for their evaluation. Furthermore, this guide clarifies the historical context of their purported serotonergic action and presents the current scientific consensus, supported by diagrams of key experimental workflows and signaling pathways.

Introduction: The Evolving Role of Cimicifugic Acids

Black cohosh has a long history of use in traditional medicine for treating a variety of conditions, most notably the vasomotor and psychological symptoms associated with menopause.[1][2] Its complex phytochemistry, which includes triterpene glycosides, alkaloids, and phenolic compounds, has made the identification of specific active principles a significant scientific challenge.[3][4] Among these constituents are the cimicifugic acids (CAs), a group of esters formed between hydroxycinnamic acids and benzyltartaric acid derivatives like fukiic or piscidic acid.[4][5]

Early investigations into black cohosh extracts suggested a potential serotonergic mechanism of action for alleviating menopausal symptoms, as the serotonergic system is involved in thermoregulation and mood.[6][7] Initial bioassay-guided fractionation studies pointed towards polar, phenolic fractions containing cimicifugic acids as being responsible for this activity.[8] However, subsequent and more refined separation techniques have demonstrated that pure cimicifugic acids possess weak to no activity at serotonin receptors.[9][10] These studies conclusively identified the potent serotonergic agent in black cohosh extracts as Nω-methylserotonin, an indole alkaloid that co-fractionated with the acidic compounds in earlier protocols.[8][10][11]

Despite their lack of direct serotonergic action, cimicifugic acids exhibit a range of other biological activities that are pharmacologically relevant. These include antioxidant, anti-inflammatory, vasoactive, and cytotoxic effects, positioning them as compounds of continued interest for drug discovery and development.[12][13][14] This guide aims to provide a clear and technically detailed profile of these activities.

Pharmacological Activities and Quantitative Data

While not responsible for the serotonergic effects of black cohosh, cimicifugic acids and the related fukinolic acid have demonstrated multiple other bioactivities. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of Cimicifugic Acids

The antioxidant potential of cimicifugic acids has been evaluated primarily through the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical scavenging assay.

| Compound | Assay | IC₅₀ (μM) | Source(s) |

| Cimicifugic Acid A | DPPH Radical Scavenging | Not specified | [15] |

| Cimicifugic Acid B | DPPH Radical Scavenging | Not specified | [15] |

| Cimicifugic Acid G | DPPH Radical Scavenging | 37 | [15] |

| Fukinolic Acid | DPPH Radical Scavenging | Not specified | [15] |

| A. racemosa Extract | DPPH Radical Scavenging | 99 µg/mL | [16] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory and Related Activities

Cimicifugic acids have shown potential anti-inflammatory effects through the inhibition of collagenolytic enzymes.

| Compound | Assay | Inhibition (%) | Concentration (µM) | Source(s) |

| Fukinolic Acid | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |

| Cimicifugic Acid A | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |

| Cimicifugic Acid B | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |

| Cimicifugic Acid C | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |

| Cimicifugic Acid D | Collagenolytic Activity | 20 - 37 | 0.23 - 0.24 | [14] |

| Cimicifugic Acid E | Collagenolytic Activity | 20 - 37 | 0.23 - 0.24 | [14] |

| Cimicifugic Acid F | Collagenolytic Activity | 20 - 37 | 0.23 - 0.24 | [14] |

Table 3: Vasoactive Effects

Studies on rat aortic strips have revealed structure-dependent vasoactive properties of cimicifugic acids.

| Compound | Effect on Norepinephrine-Induced Contraction | Concentration (M) | Source(s) |

| Cimicifugic Acid D | Relaxation | 3 x 10⁻⁴ | [5] |

| Fukinolic Acid | Relaxation | 3 x 10⁻⁴ | [5] |

| Cimicifugic Acid C | Weak Contraction | 3 x 10⁻⁴ | [5] |

| Cimicifugic Acids A, B, E | No Vasoactivity | 3 x 10⁻⁴ | [5] |

The relaxing effect of Cimicifugic Acid D and fukinolic acid is attributed to the suppression of Ca²⁺ influx from the extracellular space.[5]

Key Experimental Methodologies

The elucidation of the pharmacological profile of cimicifugic acids has relied on several key in vitro assays. The protocols outlined below are representative of the methodologies cited in the literature.

Serotonin Receptor (5-HT₇) Binding Assay

This competitive binding assay was crucial in determining that cimicifugic acids are not the primary serotonergic agents in black cohosh.[8]

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the human 5-HT₇ receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human 5-HT₇ serotonin receptor.

-

Radioligand: [³H]LSD (lysergic acid diethylamide) at a concentration near its K_d (e.g., 5.67 nM).

-

Protocol:

-

Membrane Preparation: Homogenize transfected cells in a buffered solution and centrifuge to pellet the cell membranes containing the receptors. Resuspend the pellet in an appropriate assay buffer.

-

Assay Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]LSD), and varying concentrations of the test compound (e.g., purified cimicifugic acids, plant extracts).

-

Non-specific Binding: A set of wells containing a high concentration of a known non-labeled 5-HT₇ ligand (e.g., serotonin) is used to determine non-specific binding.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Scintillation Counting: Wash the filters to remove unbound radioligand. Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

DPPH Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of natural products.[15]

-

Objective: To measure the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagent: 1,1-diphenyl-2-picrylhydrazyl (DPPH) solution in methanol or ethanol.

-

Protocol:

-

Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to achieve an absorbance of ~1.0 at 517 nm.

-

Reaction: Add various concentrations of the test compound (e.g., cimicifugic acids) to the DPPH solution in a 96-well plate or cuvettes.

-

Control: A control reaction contains the solvent instead of the test compound. A known antioxidant (e.g., gallic acid, ascorbic acid) is used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The reduction in absorbance (decolorization from purple to yellow) is proportional to the radical scavenging activity.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

Vasoactivity Assay Using Rat Aortic Strips

This ex vivo assay assesses the direct effect of compounds on blood vessel contraction and relaxation.[5]

-

Objective: To determine if a compound induces contraction or relaxation in isolated vascular tissue.

-

Tissue Preparation:

-

Isolate the thoracic aorta from a rat (e.g., Wistar) and place it in an oxygenated Krebs-Henseleit solution.

-

Carefully remove adhering connective and fatty tissues.

-

Cut the aorta into helical or ring strips (e.g., 2-3 mm in width). The endothelium may be intentionally removed in some strips to test for endothelium-dependent effects.

-

-

Protocol:

-

Mounting: Suspend the aortic strips in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Transducer Connection: Connect one end of the strip to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.

-

Pre-contraction: Induce a stable contraction in the aortic strips using a vasoconstrictor agent, such as norepinephrine (NE) or potassium chloride (KCl).

-

Compound Addition: Once a stable plateau of contraction is reached, add the test compound (e.g., cimicifugic acids) cumulatively to the organ bath.

-

Measurement: Record the resulting relaxation or further contraction as a change in isometric tension.

-

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by NE. Analyze contraction responses relative to a maximal contractile agent.

Visualizing Pathways and Processes

The following diagrams, rendered in DOT language, illustrate key workflows and proposed mechanisms related to the study of cimicifugic acids.

Bioassay-Guided Fractionation of Black Cohosh

This workflow illustrates the process that led to the crucial discovery that serotonergic activity was not due to cimicifugic acids, but to the co-eluting Nω-methylserotonin.

Proposed Vasoactive Mechanism of Cimicifugic Acid D

This diagram outlines the proposed mechanism by which certain cimicifugic acids induce vasorelaxation in pre-contracted aortic tissue.

Conclusion and Future Directions

The pharmacological profile of cimicifugic acids is more nuanced than initially reported. While they are not the primary serotonergic agents in black cohosh, they possess a distinct and potentially valuable range of biological activities. The structure-activity relationships observed in their vasoactive and anti-collagenolytic effects suggest that specific chemical moieties are critical for their function.[5][14] For instance, the presence of a caffeoyl group (as in fukinolic acid and cimicifugic acid D) appears important for vasorelaxation, whereas a p-coumaroyl group (in cimicifugic acid C) may cause contraction.[5]

For researchers and drug development professionals, this refined understanding is critical. Future research should focus on:

-

Systematic Screening: Evaluating purified cimicifugic acids against a broader panel of receptors and enzymes to uncover new pharmacological targets.

-

Mechanism of Action: Elucidating the precise molecular mechanisms behind their anti-inflammatory and cytotoxic activities.

-

In Vivo Studies: Progressing from in vitro findings to well-designed animal models to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of cimicifugic acids to optimize their potency and selectivity for desired biological effects.

By moving beyond the now-debunked serotonergic hypothesis, the scientific community can better explore the true therapeutic potential of cimicifugic acids as standalone pharmacological agents.

References

- 1. Ethnobotany, Phytochemistry, Traditional and Modern Uses of Actaea racemosa L. (Black cohosh): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemicals Constituent of Cimicifuga racemosa | Encyclopedia MDPI [encyclopedia.pub]

- 5. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Black cohosh acts as a mixed competitive ligand and partial agonist of the serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Polyphenolic constituents of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Role of Cimicifugic Acid F in the Anti-inflammatory Effects of Cimicifuga Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracts from the genus Cimicifuga, commonly known as black cohosh, have a long history of use in traditional medicine for their anti-inflammatory properties.[1][2] Modern scientific investigation has identified a range of bioactive compounds within these extracts, including triterpene glycosides and phenolic constituents.[3] Among the latter are the cimicifugic acids, with Cimicifugic acid F being a notable member.[3][4] This technical guide provides an in-depth analysis of the role of this compound and related phenolic compounds in the anti-inflammatory effects of Cimicifuga extracts. We will delve into the mechanistic pathways, present quantitative data from key studies, detail experimental protocols, and visualize the complex signaling cascades involved. While direct research on the specific anti-inflammatory activity of this compound is limited, this guide will synthesize the available information on the broader class of cimicifugic acids and other key phenolic constituents to provide a comprehensive understanding of their potential contribution to the therapeutic effects of Cimicifuga extracts.

Introduction to Cimicifuga Extracts and their Anti-inflammatory Properties

Cimicifuga species, particularly Cimicifuga racemosa, are perennial plants native to North America whose rhizomes are used to create extracts for various medicinal purposes.[3] Traditionally employed for treating menopausal symptoms, their anti-inflammatory and analgesic applications are also well-documented.[1][2] The anti-inflammatory effects of these extracts are attributed to a complex interplay of their constituent phytochemicals.

The primary classes of bioactive compounds isolated from Cimicifuga rhizomes are triterpene glycosides and phenolic compounds.[3] The phenolic constituents include a variety of acids such as caffeic acid, ferulic acid, isoferulic acid, and a series of compounds known as cimicifugic acids (A-F).[3][5][6] These compounds are believed to be major contributors to the extracts' ability to modulate inflammatory responses.

Studies have demonstrated that Cimicifuga extracts can significantly reduce the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, these extracts have been shown to decrease the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[7][8][9] Furthermore, they inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[10][11]

The Role of Phenolic Compounds, Including this compound

While the complete picture of how Cimicifuga extracts exert their anti-inflammatory effects is still being elucidated, research has pointed towards the significant role of its phenolic components.

This compound is a hydroxycinnamic acid ester of piscidic acid found in the rhizomes of Cimicifuga racemosa.[4] Although identified as a constituent, there is a scarcity of research focused specifically on its individual anti-inflammatory activity. One study on the collagenolytic activity of various cimicifugic acids found that those which are esters of pscidic acid (cimicifugic acids D, E, and F) exhibited less potent inhibition compared to those that are esters of fukiic acid (cimicifugic acids A, B, and C).[12] This suggests that the specific structure of the cimicifugic acid plays a crucial role in its biological activity.

Given the limited direct evidence for this compound, it is crucial to consider the activities of other, more extensively studied phenolic compounds within Cimicifuga extracts to understand the potential mechanisms through which this compound might contribute to the overall anti-inflammatory effect.

Isoferulic Acid , another key phenolic component, has been identified as a prominent active principle in Cimicifuga racemosa extracts.[2][8][9] It has been shown to be largely responsible for the observed inhibition of IL-6, TNF-α, and IFN-γ in LPS-stimulated human whole blood.[2][8][9]

Mechanistic Pathways of Anti-inflammatory Action

The anti-inflammatory effects of Cimicifuga extracts and their phenolic constituents are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as iNOS, COX-2, and various cytokines.

Some studies suggest that Cimicifuga extracts can inhibit the activation of the NF-κB pathway.[6][13] For example, KHF16, a cycloartane triterpenoid from Cimicifuga foetida, has been shown to block TNFα-induced NF-κB activation.[14][15][16] While the direct effect of this compound on this pathway is unknown, the activity of other components of the extract on NF-κB signaling is a likely contributor to its overall anti-inflammatory effect.

Modulation of the MAPK Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory genes. Some studies have implicated the MAPK pathway in the anti-inflammatory action of Cimicifuga constituents.[17] For instance, certain flavones isolated from a related plant species have been shown to reduce the activity of p38 MAPK.[18] The potential for this compound and other phenolic compounds to modulate MAPK signaling warrants further investigation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Cimicifuga extracts and their constituents.

Table 1: Effect of Cimicifuga racemosa Extract (CRE) on Pro-inflammatory Cytokine Production in LPS-stimulated Human Whole Blood

| Treatment | Concentration | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IFN-γ Inhibition (%) |

| CRE | 3 µg/µL | Concentration-dependent reduction | Concentration-dependent reduction | Almost complete blockage |

| CRE | 6 µg/µL | Concentration-dependent reduction | Concentration-dependent reduction | Almost complete blockage |

Data synthesized from Schmid et al. (2009).[2][8][9]

Table 2: Effect of Cimicifuga racemosa Extract (CRE) on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration | NO Production Inhibition (%) |

| Aqueous CRE | 1 mg/ml | 51.6 ± 1.0 |

| Aqueous CRE | 2 mg/ml | 72.4 ± 0.9 |

| Aqueous CRE | 4 mg/ml | 83.0 ± 1.4 |

| Aqueous CRE | 6 mg/ml | 84.8 ± 1.1 |

Data from Schmid et al. (2009).[10][11]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of Cimicifuga extracts and their constituents.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This protocol is widely used to screen for anti-inflammatory activity.

1. Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Treatment and Stimulation:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the Cimicifuga extract or purified this compound for a pre-incubation period (e.g., 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the culture medium.

3. Measurement of Nitric Oxide (NO) Production:

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is measured at 540 nm.

4. Measurement of Pro-inflammatory Cytokines:

-

The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for Protein Expression:

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, or components of the NF-κB pathway (e.g., phospho-p65).

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Human Whole Blood Assay

This ex vivo model more closely mimics the physiological environment.

1. Blood Collection:

-

Venous blood is collected from healthy volunteers into heparinized tubes.

2. Treatment and Stimulation:

-

Aliquots of whole blood are incubated with various concentrations of Cimicifuga extract or this compound.

-

LPS is added to stimulate an inflammatory response.

3. Cytokine Measurement:

-

After incubation (e.g., 4-24 hours) at 37°C, the samples are centrifuged to separate the plasma.

-

Cytokine levels in the plasma are determined by ELISA as described previously.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of Cimicifuga extracts. These effects are mediated, at least in part, by the phenolic constituents through the modulation of key inflammatory signaling pathways such as NF-κB. While compounds like isoferulic acid have been identified as significant contributors, the precise role of this compound remains an area that requires more focused investigation.

Future research should aim to:

-

Isolate pure this compound and evaluate its specific anti-inflammatory activity in various in vitro and in vivo models.

-

Elucidate the exact molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Investigate potential synergistic or antagonistic interactions between this compound and other phytochemicals present in Cimicifuga extracts.

A deeper understanding of the individual contributions of compounds like this compound will be invaluable for the standardization of Cimicifuga extracts and the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future work.

References

- 1. mdpi.com [mdpi.com]

- 2. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma [mdpi.com]

- 7. Cimicifuga racemosa extract Ze 450 shifts macrophage immunometabolism and attenuates pro-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Research on Cimicifugic Acid F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic acid F, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has been a subject of phytochemical interest. While direct and extensive research into its specific anticancer properties is currently limited, preliminary studies on related compounds and crude extracts from Cimicifuga species have revealed promising biological activities that may be relevant to oncology research. This technical guide provides a comprehensive overview of the existing, albeit sparse, data on this compound and contextualizes it within the broader landscape of anticancer research on constituents of the Cimicifuga genus. This document summarizes the known biological activities of this compound, presents quantitative data from studies on closely related compounds, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the anticancer effects of Cimicifuga constituents.

Introduction to this compound

This compound is a member of a group of phenolic compounds known as cimicifugic acids, which are characteristic constituents of the rhizomes of Cimicifuga species, such as Cimicifuga racemosa (black cohosh). These plants have a history of use in traditional medicine for various ailments, prompting scientific investigation into their bioactive components. While research has identified several cimicifugic acids, specific investigations into the anticancer potential of this compound are still in their infancy.

Biological Activities of this compound

Direct evidence for the anticancer activity of this compound is not yet well-documented in publicly available research. However, existing studies have highlighted other biological activities that are often relevant in the context of cancer prevention and therapy.

Antioxidant Activity

Research has shown that extracts of Cimicifuga racemosa containing cimicifugic acids, including this compound, possess the ability to scavenge reactive oxygen species[1]. In one study, bioassay-directed fractionation of a methanolic extract of black cohosh identified this compound as one of the active antioxidant compounds. These compounds were shown to protect against menadione-induced DNA damage[1]. Oxidative stress and resulting DNA damage are key factors in the initiation and progression of cancer, suggesting that the antioxidant properties of this compound could contribute to chemopreventive effects.

Anti-inflammatory Effects

Cimicifugic acids have been reported to possess anti-inflammatory properties[2][3]. Chronic inflammation is a well-established risk factor for various types of cancer. While specific studies detailing the anti-inflammatory mechanisms of this compound are scarce, the general anti-inflammatory nature of this class of compounds suggests a potential role in mitigating inflammation-driven carcinogenesis.

Limited Antiproliferative Activity in Breast Cancer Cell Lines

A study investigating the growth inhibitory effects of various polyphenols from Cimicifuga species on human breast cancer cells (MDA-MB-453 and MCF7) reported that the polyphenol fraction, which included cimicifugic acids, displayed very weak activity, with IC50 values greater than 100 µM[4]. This suggests that this compound may not be a potent cytotoxic agent on its own against these specific cancer cell lines, but its role in combination with other compounds or its effects on other cancer types cannot be ruled out.

Anticancer Research on Related Cimicifuga Compounds

In contrast to the limited data on this compound, more substantial research is available for other constituents of the Cimicifuga genus, particularly other cimicifugic acids and triterpene glycosides. These findings provide a valuable framework for understanding the potential mechanisms through which compounds from this genus may exert anticancer effects.

Quantitative Data for Related Compounds

The following table summarizes the in vitro cytotoxic and antiproliferative activities of various compounds isolated from Cimicifuga species on different cancer cell lines.

| Compound/Extract | Cancer Cell Line | Assay | Result (IC50) | Reference |

| Cimicifugic acids A, B, G & other polyphenols | MDA-MB-453 | Cell Proliferation | > 100 µM | [4] |

| Cimicifugic acids A, B, G & other polyphenols | MCF7 | Cell Proliferation | > 100 µM | [4] |

| Isopropanolic extract of C. racemosa | MCF-7 | WST-1 Assay | 54.1 ± 11.4 µg/ml | [5] |

| Isopropanolic extract of C. racemosa | MDA-MB-231 | WST-1 Assay | 29.5 ± 3.0 µg/ml | [5] |

| Ethanolic extract of C. racemosa | MCF-7 | WST-1 Assay | 80.6 ± 17.7 µg/ml | [5] |

| Ethanolic extract of C. racemosa | MDA-MB-231 | WST-1 Assay | 58.6 ± 12.6 µg/ml | [5] |

| Cimicifugic acid B | C33A (cervical cancer) | MTT Assay | Dose-dependent decrease in viability | [6] |

Signaling Pathways Modulated by Cimicifuga Compounds

Research on compounds like Cimicifugic acid B and various triterpenoids from Cimicifuga has elucidated their involvement in key signaling pathways related to cancer cell survival, proliferation, and apoptosis.

Cimicifugic acid B has been shown to induce apoptosis in cervical cancer cells by triggering both the intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and an increased Bax/Bcl-2 ratio, leading to the activation of caspases[6].

Cimicifugic acid B has also been found to downregulate the Hedgehog signaling pathway, which is aberrantly activated in many cancers and plays a role in tumor growth and maintenance[6].

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the in vitro evaluation of anticancer compounds, based on studies of Cimicifuga constituents.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, C33A) are obtained from a repository like the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

The preliminary research on this compound indicates that while its direct and potent anticancer activity has not yet been established, its antioxidant and potential anti-inflammatory properties warrant further investigation in the context of cancer chemoprevention. The more extensive research on related compounds from the Cimicifuga genus, which demonstrates activities such as apoptosis induction and modulation of key cancer-related signaling pathways, provides a strong rationale for more focused studies on this compound.

Future research should aim to:

-

Evaluate the cytotoxic and antiproliferative effects of purified this compound across a broader panel of human cancer cell lines.

-

Investigate the specific molecular mechanisms underlying its antioxidant and anti-inflammatory effects and their relevance to cancer.

-

Explore potential synergistic effects of this compound with other chemotherapeutic agents.

-

Conduct in vivo studies to assess its bioavailability, safety, and efficacy in animal models of cancer.

A deeper understanding of the biological activities of this compound will be crucial in determining its potential as a lead compound for the development of novel anticancer therapies.

References

- 1. Black cohosh (Cimicifuga racemosa L.) protects against menadione-induced DNA damage through scavenging of reactive oxygen species: bioassay-directed isolation and characterization of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cimicifuga racemosa extract inhibits proliferation of estrogen receptor-positive and negative human breast carcinoma cell lines by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cimicifugic Acid F and its Relationship with Fukinolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cimicifugic acid F and its structural and functional relationship with fukinolic acid. Both compounds, primarily isolated from plants of the Cimicifuga (Actaea) genus, are hydroxycinnamic acid esters that exhibit a range of significant biological activities. This document details their chemical properties, summarizes key quantitative data from various biological assays in structured tables, provides in-depth experimental protocols for these assays, and visualizes their known mechanisms of action through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: Unveiling the Chemical Architecture

This compound and fukinolic acid belong to a class of phenylpropanoid derivatives that have garnered considerable interest for their diverse pharmacological effects. Their core structure consists of a substituted tartaric acid moiety esterified with a hydroxycinnamic acid derivative.

Fukinolic acid is an ester of fukiic acid ([2S,3R]-3',4'-dihydroxybenzyl tartaric acid) and caffeic acid.[1] Its chemical formula is C₂₀H₁₈O₁₁[2][3].

This compound , on the other hand, is an ester of piscidic acid (4'-hydroxybenzyl tartaric acid) and isoferulic acid.[1][4] Its chemical formula is C₂₁H₂₀O₁₀[5][6]. The fundamental difference between these two molecules lies in the substitution pattern of the benzyl tartaric acid core and the specific hydroxycinnamic acid attached. This structural variance contributes to their distinct biological activities.

Quantitative Biological Data

The following tables summarize the key quantitative data associated with the biological activities of this compound and fukinolic acid.

Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes [7][8][9]

| Compound | CYP Isozyme | IC₅₀ (µM) |

| Fukinolic acid | CYP1A2 | 1.8 |

| CYP2D6 | >12.6 | |

| CYP2C9 | 12.6 | |

| CYP3A4 | 10.5 | |

| Cimicifugic acid A | CYP1A2 | 7.2 |

| CYP2D6 | >12.6 | |

| CYP2C9 | 11.8 | |

| CYP3A4 | 9.8 | |

| Cimicifugic acid B | CYP1A2 | 6.5 |

| CYP2D6 | >12.6 | |

| CYP2C9 | 10.2 | |

| CYP3A4 | 8.7 |

Note: Data for Cimicifugic acids A and B are included for comparative purposes as they are closely related derivatives often studied alongside fukinolic acid.

Table 2: Inhibition of Collagenolytic Activity [1][10]

| Compound | Concentration (µM) | % Inhibition |

| Fukinolic acid | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic acid A | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic acid B | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic acid C | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic acid D | 0.23 - 0.24 | 20 - 37 |

| Cimicifugic acid E | 0.23 - 0.24 | 20 - 37 |

| This compound | 0.23 - 0.24 | 20 - 37 |

Table 3: Inhibition of Neutrophil Elastase Activity

| Compound | IC₅₀ (µM) |

| Fukinolic acid | 0.23 |

| This compound | 18 |

Table 4: Estrogenic Activity of Fukinolic Acid [11][12]

| Compound | Concentration (M) | Cell Proliferation (% of control) |

| Fukinolic acid | 5 x 10⁻⁸ | 126 |

| Estradiol (reference) | 10⁻¹⁰ | 120 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytochrome P450 (CYP) Isozyme Inhibition Assay

This protocol outlines the in vitro fluorometric microtiter plate assay used to determine the inhibitory activity of compounds against various CYP isozymes.[7]

Materials:

-

Human recombinant CYP enzymes (e.g., from insect Sf9 cells)

-

Substrate: 3-cyano-7-ethoxycoumarin (CEC) for CYP1A2, CYP2C9, and CYP2D6. A different substrate is required for CYP3A4.

-

Inhibitor compounds (this compound, fukinolic acid, etc.) dissolved in an appropriate solvent (e.g., DMSO).

-

Reference inhibitors: Furafylline (for CYP1A2), Sulfaphenazole (for CYP2C9), Quinidine (for CYP2D6), Ketoconazole (for CYP3A4).

-

Cofactors (e.g., NADPH regenerating system).

-

96-well microtiter plates.

-

Plate reader capable of fluorescence detection.

-

Incubator (37°C).

-

Acetonitrile.

-

Tris buffer (0.1 M, pH 9).

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

Add the substrate and inhibitor solutions to the wells of the 96-well plate.

-

Pre-warm the plate to 37°C.

-

Initiate the reaction by adding 0.1 mL of the pre-warmed enzyme and cofactor mixture to each well. The final incubation volume should be 0.2 mL.

-

Incubate the plate for 30 minutes (for CYP1A2 and CYP3A4) or 45 minutes (for CYP2C9 and CYP2D6) at 37°C. Ensure that metabolite formation is linear within this incubation time.

-

Stop the reaction by adding 0.1 mL of a solution containing 60% acetonitrile and 40% 0.1 M Tris buffer (pH 9).

-

Measure the fluorescence of the metabolite using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Collagenolytic Activity Assay

This protocol describes a method to assess the inhibitory effect of compounds on collagenase activity.

Materials:

-

Collagenase (e.g., from Clostridium histolyticum).

-

Fluorogenic collagenase substrate (e.g., a self-quenched fluorescent peptide).

-

Test compounds (this compound, fukinolic acid, etc.) dissolved in a suitable solvent.

-

Assay buffer (e.g., Tris-HCl buffer with CaCl₂).

-

96-well microtiter plates (black, for fluorescence assays).

-

Fluorometric plate reader.

-

Incubator.

Procedure:

-

Prepare solutions of collagenase and the fluorogenic substrate in the assay buffer.

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds and the collagenase solution to the wells of the 96-well plate.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate solution to each well.

-

Monitor the increase in fluorescence over time using a fluorometric plate reader. The cleavage of the substrate by collagenase will result in an increase in fluorescence.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each concentration of the test compound by comparing the reaction rate to that of the vehicle control.

-

Calculate the IC₅₀ values as described in the previous protocol.

Signaling Pathways and Mechanisms of Action

This compound and fukinolic acid have been shown to modulate key signaling pathways involved in inflammation and cellular regulation. The following diagrams, generated using the DOT language, illustrate these interactions.

Inhibition of the NF-κB Signaling Pathway

Extracts from Cimicifuga species, containing cimicifugic acids, have been shown to suppress the phosphorylation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition likely contributes to the anti-inflammatory effects of these compounds.

Caption: Inhibition of the NF-κB signaling pathway by Cimicifuga extracts.

Modulation of the MAPK Signaling Pathway

Fukinolic acid and related phenolic compounds have been suggested to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is a potential target.

Caption: Potential modulation of the p38 MAPK signaling pathway by fukinolic acid.

Conclusion

This compound and fukinolic acid represent a fascinating class of natural products with a broad spectrum of biological activities. Their structural similarities and differences provide a valuable platform for structure-activity relationship studies. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research into their therapeutic potential. Further elucidation of their precise molecular targets and mechanisms of action, particularly within complex signaling networks, will be crucial for advancing their development as potential therapeutic agents. This document serves as a comprehensive starting point for scientists and researchers dedicated to exploring the pharmacological promise of these intricate molecules.

References

- 1. This compound | CAS:220618-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: 220618-91-7 [chemicalbook.com]

- 4. Fukinolic Acid | C20H18O11 | CID 6441059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C21H20O10 | CID 6450179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fukinolic acid derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cimicifugic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Cimicifugic acid F, a phenolic compound isolated from plants of the Cimicifuga genus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed information on its mass spectrometry and nuclear magnetic resonance characteristics, alongside the experimental protocols for data acquisition.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for the identification and characterization of this compound. The data reveals a molecular formula of C₂₁H₂₀O₁₀.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Adduct | Observed m/z | Calculated m/z | Mass Error (ppm) | Key Fragment Ions (m/z) |

| Negative | [M-H]⁻ | 431.09837 | 431.09788 | -1.1 | 193.0506 [C₁₀H₉O₄]⁻, 165.0557 [C₉H₉O₃]⁻, 149.0608 [C₉H₉O₂]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities for the Core Structure of Cimicifugic Acids

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 5.5 | s |

| H-4a, H-4b | ~ 3.0 | d |

| Olefinic H-2'' | ~ 6.4 | d |

| Olefinic H-3'' | ~ 7.7 | d |

| Aromatic Protons | 6.5 - 7.5 | m, d, dd |

| Methoxy Protons | ~ 3.8 | s |

Note: The precise chemical shifts for this compound will vary depending on the specific substitution pattern of the aromatic rings. The data presented is based on the general characteristics of the cimicifugic acid class.[1]

Experimental Protocols

Mass Spectrometry

The following protocol outlines a typical liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound and related phenolic compounds in Cimicifuga extracts.

Instrumentation:

-

Chromatography: Ultra-Performance Liquid Chromatography (UPLC) system.[2]

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C₁₈ (2.1 × 100 mm, 1.7 μm).[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2]

-

Flow Rate: 0.25 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

Injection Volume: 1 μL.[2]

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, negative ion mode.[2]

-

Capillary Voltage: -4.5 kV.[2]

-

Source Temperature: 500 °C.[2]

-

Scan Range: m/z 100–1500.[2]

-

Data Acquisition: Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring NMR data for cimicifugic acids, based on published methodologies.[1]

Instrumentation:

-

Spectrometer: Bruker AVANCE-400 NMR spectrometer or equivalent.[1]

-

Probe: 5 mm auto-tune broad-band probe.[1]

Sample Preparation:

-

Samples are dissolved in deuterated methanol (CD₃OD).[1]

-

Tetramethylsilane (TMS) is used as an internal standard.[1]

Data Acquisition:

-

Temperature: 20 °C.[1]

-

Experiments: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed for complete structural assignment.[1]

-

Referencing: Chemical shifts are referenced to the residual solvent signal.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

A Technical Guide to the Nomenclature and Core Characteristics of Cimicifugic Acids A-N

For Researchers, Scientists, and Drug Development Professionals